2,3-Dihydroxy-2-methylpropanoic acid

Description

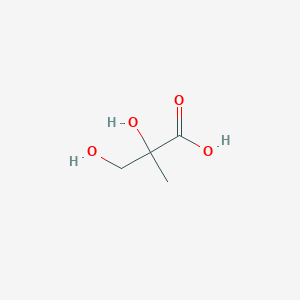

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGADNPLBVRLJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865002 | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21620-60-0 | |

| Record name | 2-Methylglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21620-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dihydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

physicochemical properties of 2,3-Dihydroxy-2-methylpropanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydroxy-2-methylpropanoic Acid

Introduction

2,3-Dihydroxy-2-methylpropanoic acid, also known as α-Methylglyceric Acid, is a dihydroxy monocarboxylic acid.[1] It is functionally related to propionic acid.[1] This compound is of interest to researchers as a biogenic secondary organic aerosol, playing a role in atmospheric chemistry.[1] For professionals in drug development and chemical synthesis, understanding its physicochemical properties is crucial for its potential application as a chiral building block and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of its key physicochemical characteristics, supported by experimental protocols and theoretical insights.

Core Physicochemical Properties

A summary of the fundamental is presented below. These parameters are essential for predicting the compound's behavior in various solvents and at different temperatures.

| Property | Value | Source |

| Molecular Formula | C4H8O4 | [2] |

| Molar Mass | 120.1 g/mol | [2] |

| Appearance | Solid | [2] |

| Color | White to Off-White | [2] |

| Density | 1.425±0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 358.8±27.0 °C (Predicted) | [2] |

| pKa | 3.78±0.16 (Predicted) | [2] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

Solubility Profile

The solubility of 2,3-Dihydroxy-2-methylpropanoic acid is dictated by its molecular structure, which features two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.[3]

The slight solubility in water can be attributed to the competing influences of the polar functional groups and the nonpolar methyl group.[2][3] The solubility is also expected to be pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a carboxylate, which is more soluble in water. Conversely, in acidic conditions, the carboxylic acid will remain protonated, potentially reducing its aqueous solubility.[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2,3-Dihydroxy-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectral data for 2,3-dihydroxy-2-methyl-propanoic acid has been reported.[4] The key signals in the 1H NMR spectrum are:

-

A signal at 3.798 ppm.

-

A signal at 3.599 ppm.

-

A signal at 1.363 ppm.[4]

The presence of these signals is consistent with the protons in the molecule's structure. Further analysis, including 13C NMR and 2D NMR techniques, would provide a more complete picture of the molecule's connectivity.[4][5]

Mass Spectrometry (MS)

Mass spectrometry data is available for the trimethylsilyl (TMS) derivative of 2,3-Dihydroxy-2-methylpropanoic acid.[6][7] This derivatization is a common technique used to increase the volatility of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. The molecular formula of the 3TMS derivative is C13H32O4Si3, with a molecular weight of 336.6473.[6][7]

Infrared (IR) Spectroscopy

While specific IR data for this compound was not found in the provided search results, one can predict the characteristic absorption bands based on its functional groups. Expected peaks would include a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3300-2500 cm-1), a C=O stretch from the carboxylic acid (around 1700 cm-1), and C-O stretches (around 1300-1000 cm-1).

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Principle

Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (2,3-Dihydroxy-2-methylpropanoic acid). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.

Methodology

-

Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of 2,3-Dihydroxy-2-methylpropanoic acid and dissolve it in 50 mL of deionized water.

-

Titration Setup:

-

Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

-

Fill a burette with a standardized 0.1 M NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH solution in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Relevance in Drug Development

While specific applications of 2,3-Dihydroxy-2-methylpropanoic acid in drug development are not extensively documented, its structural motifs are relevant. As a chiral alpha-hydroxy acid, it can serve as a valuable building block in the synthesis of more complex pharmaceutical compounds where stereochemistry is crucial for biological activity.[8]

The physicochemical properties detailed in this guide are critical for:

-

Formulation Development: Solubility data is essential for designing appropriate dosage forms.

-

ADME Prediction: pKa influences the absorption and distribution of a drug candidate.

-

Chemical Synthesis: Understanding properties like boiling point and solubility is crucial for reaction setup and purification.

The synthesis of structurally similar alpha-hydroxy acids often involves methods like diazotization of corresponding amino acids, highlighting a potential route for the production of 2,3-Dihydroxy-2-methylpropanoic acid and its derivatives for research and development.[8][9]

Conclusion

2,3-Dihydroxy-2-methylpropanoic acid is a molecule with a range of interesting physicochemical properties stemming from its combination of hydroxyl, carboxylic acid, and methyl functional groups. A thorough understanding of these properties, from basic parameters like molar mass and pKa to detailed spectroscopic data, is fundamental for its application in atmospheric sciences and as a potential building block in synthetic chemistry and drug discovery. The experimental protocols and theoretical considerations outlined in this guide provide a framework for researchers and scientists to effectively work with and characterize this compound.

References

-

2,3-dihydroxy-2-methyl-propanoic acid - ChemBK. (n.d.). Retrieved from [Link]

-

2,3-Dihydroxy-2-methylpentanoic acid | C6H12O4 | CID 317030 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 2110-78-3). (n.d.). Retrieved from [Link]

-

(2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem. (n.d.). Retrieved from [Link]

-

2,3-Dihydroxy-2-methylpropanoate | C4H7O4- | CID 9543155 - PubChem. (n.d.). Retrieved from [Link]

-

2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative - NIST WebBook. (n.d.). Retrieved from [Link]

-

2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative - NIST WebBook. (n.d.). Retrieved from [Link]

-

2,3-dihydroxy-3-methylbutanoic acid | Solubility of Things. (n.d.). Retrieved from [Link]

- CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents. (n.d.).

- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents. (n.d.).

Sources

- 1. 2,3-dihydroxy-2-methyl-propanoic acid | 21620-60-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,3-dihydroxy-2-methyl-propanoic acid(21620-60-0) 1H NMR spectrum [chemicalbook.com]

- 5. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]

- 7. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

A-Deep-Dive-into-the-Stereoisomers-of-2,3-Dihydroxy-2-methylpropanoic-Acid-A-Guide-for-Advanced-Drug-Development

Abstract

Stereoisomerism, the nuanced three-dimensional arrangement of atoms within molecules, stands as a cornerstone of modern pharmaceutical development. The distinct physiological and pharmacological activities exhibited by different stereoisomers of a chiral drug mandate a profound understanding and precise control over their synthesis and characterization. This technical guide provides a comprehensive exploration of the stereoisomers of 2,3-dihydroxy-2-methylpropanoic acid, a molecule with significant potential as a chiral building block in the synthesis of bioactive compounds. We will delve into the fundamental principles of its stereochemistry, outline detailed protocols for stereoselective synthesis and chiral separation, and present robust analytical methodologies for their characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of stereochemically pure therapeutics.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and efficacy. Enantiomers, the pair of mirror-image stereoisomers, can exhibit dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic side effects. Therefore, the ability to selectively synthesize and analyze a single, desired enantiomer is paramount in the pharmaceutical industry.

2,3-Dihydroxy-2-methylpropanoic acid possesses two chiral centers, at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and chemical properties, a feature that can be exploited for their separation.[1]

This guide will provide an in-depth examination of these stereoisomers, from their structural representation to their synthesis and analysis.

Understanding the Stereoisomers of 2,3-Dihydroxy-2-methylpropanoic Acid

Nomenclature and Structural Representation

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] For 2,3-dihydroxy-2-methylpropanoic acid, the substituents on each chiral carbon are assigned priorities based on atomic number. By orienting the molecule with the lowest priority group pointing away, the sequence from highest to lowest priority determines the R (rectus, right) or S (sinister, left) configuration.[4]

Diagram: Stereoisomers of 2,3-Dihydroxy-2-methylpropanoic Acid

Caption: Relationships between the four stereoisomers.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.[5][6][7][8][9] For the synthesis of 2,3-dihydroxy-2-methylpropanoic acid stereoisomers, a key approach is the asymmetric dihydroxylation of a suitable alkene precursor, such as 2-methyl-2-propenoic acid (methacrylic acid).

Protocol 1: Asymmetric Dihydroxylation of Methacrylic Acid

This protocol describes a conceptual pathway for the synthesis of (2R,3S)- and (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid from tiglic acid, which can be adapted for 2,3-dihydroxy-2-methylpropanoic acid.[10]

Objective: To synthesize a specific enantiomer of 2,3-dihydroxy-2-methylpropanoic acid.

Materials:

-

Methacrylic acid

-

Osmium tetroxide (OsO₄) as a catalyst

-

A chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine)

-

A co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)

-

Appropriate solvents (e.g., t-butanol, water)

Procedure:

-

In a reaction vessel, dissolve methacrylic acid in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add the chiral ligand and the co-oxidant (NMO) to the solution.

-

Cool the mixture to a low temperature (e.g., 0 °C).

-

Carefully add a catalytic amount of osmium tetroxide.

-

Allow the reaction to proceed, monitoring its progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent.

-

Purify the product using column chromatography.

-

Characterize the product to determine its enantiomeric excess (ee).

Causality: The chiral ligand coordinates with the osmium tetroxide catalyst, creating a chiral environment that directs the dihydroxylation to one face of the double bond, leading to the preferential formation of one enantiomer.

Chiral Separation and Purification

When a synthesis results in a mixture of stereoisomers (a racemic or diastereomeric mixture), separation is necessary to isolate the desired compound.

Separation of Enantiomers

Separating enantiomers is challenging due to their identical physical properties.[1] The most common methods involve converting them into diastereomers, which have different properties, or using a chiral environment to differentiate them.[11]

Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for separating enantiomers using a chiral stationary phase (CSP).[12][13]

Objective: To separate and quantify the enantiomers of 2,3-dihydroxy-2-methylpropanoic acid.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid)[13]

-

Racemic mixture of 2,3-dihydroxy-2-methylpropanoic acid

Procedure:

-

Equilibrate the CSP column with the mobile phase.

-

Prepare a standard solution of the racemic mixture in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the separation at an appropriate UV wavelength.

-

The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.[12]

-

Calculate the resolution (Rs) between the peaks to assess the quality of the separation. A value of Rs > 1.5 indicates baseline separation.[12]

Diagram: Chiral HPLC Separation Workflow

Caption: Generalized workflow for chiral HPLC analysis.[13]

Analytical Characterization

Once synthesized and purified, the stereoisomers must be thoroughly characterized to confirm their structure and purity.

Spectroscopic Analysis

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation.[14][15]

-

NMR Spectroscopy: Provides detailed information about the connectivity and spatial arrangement of atoms. For 2,3-dihydroxy-2-methylpropanoic acid, ¹H and ¹³C NMR can confirm the presence of the expected functional groups. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative stereochemistry.[15][16]

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule, confirming its identity.[17][18]

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations for 2,3-Dihydroxy-2-methylpropanoic Acid |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Resonances for the methyl, methylene, methine, and carboxyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Chiroptical Methods

Polarimetry is a key technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the sample. Enantiomers will rotate the light to an equal but opposite degree.

Biological Significance and Future Directions

While the specific biological activities of all stereoisomers of 2,3-dihydroxy-2-methylpropanoic acid are not extensively documented in publicly available literature, alpha-hydroxy acids, in general, are known for their applications in cosmetics and potential therapeutic roles.[19][20][21][22][23][24] The different stereoisomers are likely to exhibit distinct biological activities, making their individual synthesis and study a promising area for future research in drug discovery.[22]

Conclusion

The stereoisomers of 2,3-dihydroxy-2-methylpropanoic acid represent a compelling case study in the importance of stereochemistry in the life sciences. A thorough understanding of their synthesis, separation, and characterization is essential for any researcher or professional involved in the development of new chiral drugs. The methodologies and protocols outlined in this guide provide a solid foundation for further investigation and application of these versatile chiral building blocks.

References

-

ResearchGate. Synthesis of 2R,3S-and 2S,3R-enantiomers of 2,3- dihydroxy-2-methylbutanoic acid from tiglic acid. Available from: [Link]

-

University of Maryland. Dept. of Chemistry - CHEM 233 (Ammon). Available from: [Link]

-

NIST. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. Available from: [Link]

-

CaltechAUTHORS. Conformational analyses of 2,3-dihydroxypropanoic acid as a function of solvent and ionization state as determined by NMR spectroscopy. Available from: [Link]

-

ScienceDirect. Chiral Drug Separation. Available from: [Link]

- Google Patents. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

Chemistry Steps. How to Determine the R and S Configuration. Available from: [Link]

-

NIST. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. Available from: [Link]

-

Quora. How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral? Available from: [Link]

-

Royal Society of Chemistry. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Available from: [Link]

- Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

-

Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available from: [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

-

Reddit. Stereoisomers questions : r/Mcat. Available from: [Link]

-

Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. Available from: [Link]

-

ResearchGate. Bioactive compound and their biological activity. Available from: [Link]

-

Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Available from: [Link]

-

ResearchGate. Synthesis of Aryl Carbohydrate Synthons and 2,3-Dihydroxypropanoic Acid-Derivatives of High Optical Purity | Request PDF. Available from: [Link]

-

PubChem. (2R)-3-hydroxy-2-methylpropanoic acid. Available from: [Link]

-

PubMed. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment. Available from: [Link]

-

National Institutes of Health. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Available from: [Link]

-

PubMed. Identification of aromatic dihydroxy acids in biological fluids. Available from: [Link]

-

PubMed. Synthesis and biological activity of 2-hydroxy and 2-alkoxy analogs of 1 alpha,25-dihydroxy-19-norvitamin D3. Available from: [Link]

-

NIST. Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. Available from: [Link]

-

EPFL. Asymmetric Synthesis. Available from: [Link]

Sources

- 1. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 2. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 7. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Conformational analyses of 2,3-dihydroxypropanoic acid as a function of solvent and ionization state as determined by NMR spectroscopy [authors.library.caltech.edu]

- 15. benchchem.com [benchchem.com]

- 16. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]

- 18. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]

- 19. benchchem.com [benchchem.com]

- 20. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Identification of aromatic dihydroxy acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological activity of 2-hydroxy and 2-alkoxy analogs of 1 alpha,25-dihydroxy-19-norvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Natural Occurrence and Biosynthesis of 2,3-Dihydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid is a chiral carboxylic acid of potential interest in various biochemical and pharmaceutical applications. However, its natural occurrence and biosynthetic pathways are not well-documented in current scientific literature. This technical guide provides a comprehensive exploration of the putative natural occurrence and biosynthesis of this molecule. By examining analogous, well-characterized metabolic pathways—specifically valine catabolism and pantothenate (Vitamin B5) biosynthesis—we propose a scientifically grounded, hypothetical biosynthetic route for 2,3-dihydroxy-2-methylpropanoic acid. This guide is intended to serve as a foundational resource for researchers, offering insights into potential enzymatic transformations and serving as a roadmap for future experimental validation.

Introduction: The Enigmatic Status of 2,3-Dihydroxy-2-methylpropanoic Acid

2,3-Dihydroxy-2-methylpropanoic acid, with its two hydroxyl groups and a methyl-substituted chiral center, represents a structurally intriguing small molecule. While synthetic routes to similar alpha-hydroxy acids are established, its presence in biological systems remains largely unconfirmed. The absence of direct literature necessitates an inferential approach, drawing upon the vast knowledge of microbial and plant biochemistry to construct a plausible narrative for its formation. This guide will therefore focus on established metabolic pathways that utilize structurally similar precursors and enzymatic machinery capable of catalyzing the necessary transformations.

Potential Precursor Pathways: A Tale of Two Metabolic Routes

The structural backbone of 2,3-dihydroxy-2-methylpropanoic acid strongly suggests a link to the metabolism of branched-chain amino acids, particularly valine. Two key pathways emerge as likely sources of its precursor: the valine catabolic pathway and the pantothenate (Vitamin B5) biosynthetic pathway.

The Valine Catabolism Pathway: A Source of Key Intermediates

The breakdown of the essential amino acid L-valine is a fundamental metabolic process in many organisms, from bacteria to mammals.[1] This pathway generates several intermediates that could potentially be shunted towards the synthesis of 2,3-dihydroxy-2-methylpropanoic acid.

The initial steps of valine catabolism involve the transamination of L-valine to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA.[2] A subsequent dehydrogenation yields methacrylyl-CoA, which is then hydrated to form 3-hydroxyisobutyryl-CoA.[3] The thioester is then hydrolyzed to produce 3-hydroxyisobutyrate.[2]

Figure 1: Simplified overview of the L-valine catabolism pathway.

The Pantothenate (Vitamin B5) Biosynthesis Pathway: An Alternative Origin

Pantothenate, a crucial precursor for the synthesis of coenzyme A, also originates from valine metabolism.[4] The pathway commences with the conversion of α-ketoisovalerate to α-ketopantoate via the enzyme ketopantoate hydroxymethyltransferase.[5] This intermediate is then reduced to pantoate by ketopantoate reductase.[6] Pantoate is subsequently condensed with β-alanine to form pantothenate.[4]

Figure 2: Key steps in the biosynthesis of pantothenate from α-ketoisovalerate.

A Hypothetical Biosynthetic Pathway to 2,3-Dihydroxy-2-methylpropanoic Acid

Based on the available metabolic precursors, we propose a plausible biosynthetic pathway for 2,3-dihydroxy-2-methylpropanoic acid originating from the valine catabolic pathway. The key precursor in this hypothesis is methacrylyl-CoA .

The proposed pathway involves two critical enzymatic steps following the formation of methacrylyl-CoA:

-

Epoxidation: An epoxidase could catalyze the formation of 2-methyl-2,3-epoxypropionyl-CoA from methacrylyl-CoA.

-

Hydrolysis: A hydrolase would then open the epoxide ring, resulting in the formation of 2,3-dihydroxy-2-methylpropanoic acid, likely with the release of Coenzyme A.

Alternatively, a dioxygenase could directly dihydroxylate the double bond of methacrylyl-CoA or a subsequent intermediate.

Figure 3: A hypothetical biosynthetic pathway for 2,3-dihydroxy-2-methylpropanoic acid.

Rationale for the Proposed Pathway:

-

Precursor Availability: Methacrylyl-CoA is a common intermediate in microbial and mammalian metabolism.[3]

-

Enzymatic Precedent: Epoxidation and subsequent hydrolysis are common biochemical strategies for diol formation. While a specific enzyme for this substrate is not known, various monooxygenases and hydratases with broad substrate specificities exist in nature.

-

Structural Similarity: The carbon skeleton of methacrylyl-CoA is identical to that of the target molecule, requiring only the addition of two hydroxyl groups across the double bond.

Potential Natural Occurrence

Given the proposed biosynthetic link to valine metabolism, 2,3-dihydroxy-2-methylpropanoic acid might be found in environments rich in microbial activity where branched-chain amino acid turnover is high. Such environments could include:

-

Soil and Rhizosphere: Complex microbial communities in soil are known for their diverse metabolic capabilities.

-

Fermented Foods and Beverages: The metabolic activity of yeasts and bacteria during fermentation could potentially lead to the formation of this compound.

-

Gut Microbiome: The gut microbiota is a rich source of novel metabolites derived from the breakdown of dietary components, including proteins.

Experimental Protocols for Detection and Characterization

The validation of the existence and biosynthesis of 2,3-dihydroxy-2-methylpropanoic acid requires robust analytical methodologies.

Sample Preparation

-

Extraction: For microbial cultures, cell pellets should be separated from the supernatant. Both should be extracted. For solid samples like soil or food, a solvent extraction (e.g., with ethyl acetate or a methanol/water mixture) is necessary.

-

Derivatization: Due to its polar nature, 2,3-dihydroxy-2-methylpropanoic acid is likely to be non-volatile. Derivatization to a more volatile form, such as a trimethylsilyl (TMS) or methyl ester, is recommended for gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Techniques

The following table summarizes the most suitable analytical techniques for the detection and quantification of 2,3-dihydroxy-2-methylpropanoic acid.

| Technique | Sample Preparation | Expected Information | Advantages | Disadvantages |

| GC-MS | Derivatization (e.g., TMS) | Mass spectrum and retention time | High sensitivity and resolution; established libraries for comparison | Requires derivatization; potential for thermal degradation |

| LC-MS/MS | Minimal (filtration) | Accurate mass and fragmentation pattern | High specificity and sensitivity; no derivatization needed | Matrix effects can be significant |

| NMR | Purification and concentration | Structural elucidation | Provides detailed structural information | Lower sensitivity compared to MS |

Experimental Workflow for Biosynthetic Pathway Elucidation

-

Isotope Labeling Studies: Culturing microorganisms in the presence of isotopically labeled L-valine (e.g., ¹³C- or ¹⁵N-labeled) and tracing the label into the putative 2,3-dihydroxy-2-methylpropanoic acid peak would provide strong evidence for the proposed biosynthetic link.

-

Enzyme Assays: Once a producing organism is identified, cell-free extracts can be used to perform enzyme assays with potential precursors (e.g., methacrylyl-CoA) to identify the responsible enzymatic activities.

-

Genetic Screening: Genomic analysis of the producing organism can help identify genes encoding for putative epoxidases, dioxygenases, or hydrolases that are co-located with genes for valine catabolism.

Figure 4: General experimental workflow for the detection and study of 2,3-dihydroxy-2-methylpropanoic acid.

Conclusion and Future Perspectives

While the natural occurrence of 2,3-dihydroxy-2-methylpropanoic acid remains to be definitively established, this guide provides a robust, scientifically-grounded framework for its potential biosynthesis. The proposed pathway, originating from the well-characterized valine catabolic route, offers a clear starting point for experimental investigation. The analytical and experimental workflows detailed herein provide a roadmap for researchers to explore the presence of this molecule in various biological systems and to elucidate its biosynthetic origins. Confirmation of its natural occurrence and an understanding of its biosynthesis could open new avenues for its application in metabolic engineering, drug development, and as a novel chiral building block.

References

- (No author provided). (n.d.).

-

(No author provided). (n.d.). The Valine Catabolism Pathway All branched-chain amino acids (BCAAs).... ResearchGate. [Link]

-

Leonardi, R., & Jackowski, S. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

(No author provided). (n.d.). valine degradation | Pathway. PubChem. [Link]

-

(No author provided). (n.d.). L-valine degradation I | Pathway. PubChem. [Link]

-

Spry, C., Kirk, K., & Saliba, K. J. (2021). Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets. PLoS Pathogens, 17(12), e1010113. [Link]

-

(No author provided). (2025). Catabolism of Branched chain Amino acids BCAA; Valine, Leucine, Isoleucine, Steps, Enzymes, Products. YouTube. [Link]

-

(No author provided). (n.d.). Pathways for branched chain amino acid catabolism. Valine degradation.... ResearchGate. [Link]

-

(No author provided). (n.d.). Pantothenate biosynthetic pathway. The biosynthetic pathway for pantothenate is shown. Gene.... ResearchGate. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

Liu, X., Wang, Y., & Lu, L. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(15), 6611-6621. [Link]

- (No author provided). (n.d.). Process for producing alpha-hydroxy acid or alpha-hydroxyamide by microorganisms.

-

(No author provided). (n.d.). Alpha hydroxycarboxylic acid. Wikipedia. [Link]

- (No author provided). (n.d.). Method for the preparation of hydroxy acids.

-

Park, S., Kim, H., & Park, Y. C. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology, 103(1), 123-133. [Link]

-

Linscheid, M., & Spiteller, G. (1980). Identification of aromatic dihydroxy acids in biological fluids. Biomedical Mass Spectrometry, 7(8), 321-326. [Link]

-

(No author provided). (n.d.). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. ResearchGate. [Link]

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]

-

Mahajan, S. S., Hudlicky, T., & Reed, J. W. (2006). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. Tetrahedron: Asymmetry, 17(12), 1837-1845. [Link]

-

Stevens, J. F., & Maier, C. S. (2025). Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective. Journal of Bacteriology, 207(1), e00302-24. [Link]

-

Gentry, E. C., & Pringle, T. H. (n.d.). Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. Journal of Natural Products, 80(3), 776-790. [Link]

-

Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1993). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of the American Chemical Society, 115(25), 11831-11839. [Link]

-

Brandt, U., & Hofrichter, M. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Applied and Environmental Microbiology, 78(18), 6561-6568. [Link]

-

Young, I. G., Cox, G. B., & Gibson, F. (1967). 2,3-Dihydroxybenzoate as a bacterial growth factor and its route of biosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 141(2), 319-331. [Link]

-

Clarke, S. F., & Grivell, L. A. (2014). Host-microbial interactions in the metabolism of therapeutic and diet-derived xenobiotics. Gut Microbes, 5(2), 213-221. [Link]

-

(No author provided). (n.d.). Citric acid cycle. Wikipedia. [Link]

-

Wetzels, S. U., & de Winde, J. H. (2018). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Microbial Biotechnology, 11(6), 1138-1149. [Link]

-

(No author provided). (n.d.). 2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid. Metabolomics Workbench. [Link]

Sources

- 1. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2,3-Dihydroxy-2-methylpropanoic acid CAS number and chemical structure

An In-Depth Technical Guide to 2,3-Dihydroxy-2-methylpropanoic Acid

This guide provides a comprehensive overview of 2,3-Dihydroxy-2-methylpropanoic acid, a significant dihydroxy monocarboxylic acid. Also known as α-Methylglyceric Acid, this compound holds relevance for researchers and professionals in drug development and atmospheric chemistry.

Core Compound Identification

Chemical Identity: 2,3-Dihydroxy-2-methylpropanoic acid is functionally related to propionic acid[1]. It is the conjugate acid of 2,3-dihydroxy-2-methylpropanoate[2].

Chemical Structure:

The structure consists of a propanoic acid backbone with hydroxyl groups at the 2 and 3 positions and a methyl group also at the 2 position.

Caption: Chemical structure of 2,3-Dihydroxy-2-methylpropanoic acid.

Physicochemical Properties

Understanding the physical and chemical properties of 2,3-Dihydroxy-2-methylpropanoic acid is crucial for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 104 °C | ChemBK[3] |

| Boiling Point (Predicted) | 358.8±27.0 °C | ChemBK[3] |

| Density (Predicted) | 1.425±0.06 g/cm³ | ChemBK[3] |

Synthesis and Purification

While specific, detailed synthesis protocols for 2,3-Dihydroxy-2-methylpropanoic acid are not extensively documented in readily available literature, general methodologies for the synthesis of related α-hydroxy acids can be adapted. A common approach involves the oxidation of corresponding alkenes or the diazotization of α-amino acids[4].

Conceptual Synthesis Pathway: Oxidation of 2-Methyl-2,3-dihydroxypropane

A plausible synthetic route would involve the selective oxidation of the primary alcohol in 2-methyl-1,2,3-propanetriol. This requires a careful choice of oxidizing agents to prevent over-oxidation to a dicarboxylic acid or cleavage of the carbon-carbon bonds.

Purification Protocol: Recrystallization

Given its solid nature at room temperature and its polar functional groups, recrystallization from a suitable solvent system is a primary method for purification.

-

Solvent Selection: Begin by testing solubility in various polar solvents (e.g., water, ethanol, ethyl acetate) and non-polar solvents (e.g., hexane, toluene) to identify a suitable single or mixed solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Dissolution: Dissolve the crude 2,3-Dihydroxy-2-methylpropanoic acid in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Perform a hot filtration to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.

Analytical Methodologies

The analysis of 2,3-Dihydroxy-2-methylpropanoic acid typically involves chromatographic techniques coupled with mass spectrometry, which are essential for its identification and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, derivatization is necessary for GC-MS analysis. A common method is trimethylsilylation (TMS), which converts the polar hydroxyl and carboxylic acid groups into more volatile TMS ethers and esters[5][6].

Experimental Protocol: TMS Derivatization for GC-MS Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a reaction vial.

-

Drying: Ensure the sample is anhydrous, as moisture can interfere with the derivatization reagent. This can be achieved by lyophilization or co-evaporation with a suitable solvent.

-

Derivatization: Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

-

Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar capillary column[6]. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification[5].

Caption: Workflow for the GC-MS analysis of 2,3-Dihydroxy-2-methylpropanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that may not require derivatization. Reversed-phase chromatography with an aqueous mobile phase is suitable for separating this polar analyte.

Instrumentation and Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve peak shape.

-

Detection: Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, detecting the [M-H]⁻ ion. High-resolution mass spectrometry (HR-MS) can be used for accurate mass determination and formula confirmation[7].

Applications and Relevance

Atmospheric Chemistry: As α-Methylglyceric Acid, this compound is recognized as a biogenic secondary organic aerosol, playing a role in atmospheric processes[1]. Its presence in the atmosphere can impact air quality and climate.

Metabolic Research: While the specific metabolic pathways involving 2,3-Dihydroxy-2-methylpropanoic acid are not as well-defined as for some other organic acids, the study of related compounds like 3-hydroxyisobutyric acid (an intermediate in valine metabolism) suggests its potential involvement in cellular metabolic processes[8]. Dysregulation of related propionate metabolism has been linked to various metabolic diseases[9].

Chiral Building Block: The presence of a chiral center at the C2 position makes enantiomerically pure forms of this acid potentially valuable as building blocks in the synthesis of complex organic molecules and pharmaceuticals, similar to other chiral hydroxy acids[4].

References

-

2,3-dihydroxy-2-methyl-propanoic acid. ChemBK. [Link]

-

2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. NIST WebBook. [Link]

-

2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. NIST WebBook. [Link]

-

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester | C5H10O4. PubChem. [Link]

-

2,3-Dihydroxy-2-methylpropanoate | C4H7O4-. PubChem. [Link]

-

Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PubMed Central. [Link]

-

3-Hydroxyisobutyric acid. Wikipedia. [Link]

-

The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer. PubMed. [Link]

Sources

- 1. 2,3-dihydroxy-2-methyl-propanoic acid | 21620-60-0 [chemicalbook.com]

- 2. 2,3-Dihydroxy-2-methylpropanoate | C4H7O4- | CID 9543155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]

- 6. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]

- 7. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 9. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of 2,3-Dihydroxy-2-methylpropanoic Acid in Organisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid is a small, chiral organic acid whose metabolic fate in biological systems is not well-documented in publicly available literature. Its structure, featuring a tertiary alpha-hydroxy acid and a primary beta-hydroxyl group, presents unique metabolic possibilities. This guide synthesizes established principles of biochemistry and xenobiotic metabolism to propose a series of putative metabolic pathways for this molecule. We provide a framework for the systematic investigation of its biotransformation, including detailed experimental protocols and analytical strategies. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism, pharmacokinetics, or toxicological profile of 2,3-dihydroxy-2-methylpropanoic acid and structurally related compounds.

Introduction and Structural Considerations

2,3-Dihydroxy-2-methylpropanoic acid is a C4 carboxylic acid characterized by two hydroxyl groups. The alpha-hydroxyl group is attached to a tertiary carbon, a feature that renders it resistant to direct oxidation.[1] Conversely, the beta-hydroxyl group is on a primary carbon, making it a likely target for enzymatic oxidation. The presence of these functional groups suggests that the molecule may undergo several types of metabolic transformations, including oxidation, decarboxylation, and conjugation reactions. Given the absence of a known endogenous role, it is probable that this compound, if introduced into an organism, would be processed through xenobiotic metabolism pathways.[2][3][4]

Putative Metabolic Pathways

Based on its chemical structure, we propose three primary metabolic routes for 2,3-dihydroxy-2-methylpropanoic acid. These pathways are not mutually exclusive and may occur in parallel or sequentially.

Pathway A: Oxidation of the Primary Alcohol

The most direct metabolic transformation would involve the oxidation of the primary alcohol at the C3 position. This is a common reaction catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), often utilizing NAD+ as a cofactor.[5][6]

-

Step A1: Oxidation to an Aldehyde. The primary alcohol is oxidized to form 2-hydroxy-2-methyl-3-oxopropanoic acid. This reaction is likely catalyzed by a cytosolic alcohol dehydrogenase.

-

Step A2: Oxidation to a Carboxylic Acid. The intermediate aldehyde is rapidly oxidized to a dicarboxylic acid, 2-hydroxy-2-methylmalonic acid, likely by an aldehyde dehydrogenase.

This pathway detoxifies the molecule by increasing its polarity, making it more water-soluble and easier to excrete.

Caption: Proposed oxidation pathway of the primary alcohol group.

Pathway B: Oxidative Decarboxylation

Alpha-hydroxy acids can undergo oxidative decarboxylation, a process that involves the removal of the carboxyl group as CO2.[7][8] While the tertiary nature of the alpha-carbon prevents simple dehydrogenation, an oxidative mechanism could still proceed.

-

Step B1: Oxidative Decarboxylation. The molecule undergoes a C1-C2 bond cleavage, releasing CO2 and forming 1,2-propanediol (propylene glycol). This reaction could be catalyzed by a non-heme iron oxygenase or other oxidoreductases.[7][8]

-

Step B2: Further Metabolism of 1,2-Propanediol. 1,2-propanediol is a known metabolite that can be oxidized to lactic acid or pyruvic acid and subsequently enter central carbon metabolism.

Caption: Proposed oxidative decarboxylation pathway.

Pathway C: Phase II Conjugation

As a xenobiotic, the parent molecule or its oxidized metabolites could be targeted by Phase II conjugation enzymes to facilitate excretion.[2] The carboxyl group and hydroxyl groups are all potential sites for conjugation.

-

Step C1: Glucuronidation. UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the carboxyl group (forming an acyl glucuronide) or to one of the hydroxyl groups (forming an ether glucuronide).

-

Step C2: Sulfation. Sulfotransferases (SULTs) could add a sulfate group to the hydroxyl moieties, increasing water solubility.

These conjugated products are highly polar and are typically actively transported out of cells and excreted in urine or bile.

Caption: Proposed Phase II conjugation pathways.

Experimental Protocols for Pathway Elucidation

Validating these putative pathways requires a multi-step, evidence-based approach. The following protocols provide a framework for this investigation.

3.1 In Vitro Metabolism Studies

In vitro systems are essential for identifying primary metabolites and the enzyme families involved.

Protocol 1: Incubation with Liver Microsomes

-

Objective: To determine if Cytochrome P450 (CYP) enzymes or UGTs are involved in the metabolism.

-

Methodology:

-

Prepare pooled human liver microsomes (or from other species of interest) at a concentration of 0.5-1.0 mg/mL in a phosphate buffer (pH 7.4).

-

Add 2,3-dihydroxy-2-methylpropanoic acid (substrate) at a final concentration of 1-10 µM.

-

For CYP-mediated metabolism, initiate the reaction by adding an NADPH-regenerating system. For UGT-mediated metabolism, add UDPGA.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

-

-

Causality: The requirement of NADPH points to CYP involvement, while UDPGA dependence indicates UGT activity. The appearance of new peaks in the chromatogram over time suggests metabolite formation.

Protocol 2: Incubation with Hepatocytes

-

Objective: To study the combined effects of Phase I and Phase II enzymes in an intact cell system.

-

Methodology:

-

Plate cryopreserved or fresh hepatocytes in a suitable culture medium and allow them to attach.

-

Replace the medium with fresh medium containing the substrate (1-10 µM).

-

Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 1, 4, 24 hours).

-

Process samples by protein precipitation with cold acetonitrile.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

-

-

Causality: Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive view of metabolism, including the potential for sulfation and the products of sequential reactions (e.g., oxidation followed by glucuronidation).

3.2 Metabolite Identification and Structural Elucidation

Protocol 3: High-Resolution Mass Spectrometry (LC-MS/MS)

-

Objective: To identify and structurally characterize metabolites formed in in vitro or in vivo studies.

-

Methodology:

-

Perform liquid chromatography using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its metabolites.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

-

Perform data-dependent MS/MS analysis to acquire fragmentation spectra of potential metabolite ions.

-

-

Causality and Interpretation:

-

Oxidation: An increase of 16 Da (O) or a decrease of 2 Da (-2H) relative to the parent mass suggests oxidation.

-

Decarboxylation: A loss of 44 Da (CO2) suggests decarboxylation.

-

Glucuronidation: An increase of 176 Da suggests the addition of a glucuronic acid moiety.

-

Sulfation: An increase of 80 Da suggests the addition of a sulfate group.

-

Fragmentation patterns in the MS/MS spectra will help pinpoint the location of the modification.

-

3.3 In Vivo Pharmacokinetic Studies

Protocol 4: Animal Administration and Sample Collection

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.

-

Methodology:

-

Administer a single dose of 2,3-dihydroxy-2-methylpropanoic acid to a rodent species (e.g., Sprague-Dawley rat) via oral gavage and intravenous injection.

-

Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

House animals in metabolic cages to collect urine and feces separately over 24-48 hours.

-

Process plasma, urine, and fecal homogenates by protein precipitation or extraction.

-

Analyze samples for the parent compound and its metabolites using a validated LC-MS/MS method.

-

-

Causality: This study provides crucial data on bioavailability, clearance, half-life, and the major routes of elimination. Identifying metabolites in urine and feces confirms the metabolic pathways active in vivo.

Quantitative Data Summary

The following table should be used to summarize quantitative data obtained from enzymatic and pharmacokinetic studies.

| Parameter | Value | Units | Experimental System |

| Enzyme Kinetics | |||

| Vmax (Pathway A1) | nmol/min/mg protein | Liver Microsomes/ADH | |

| Km (Pathway A1) | µM | Liver Microsomes/ADH | |

| Vmax (Pathway C1) | nmol/min/mg protein | Liver Microsomes/UGT | |

| Km (Pathway C1) | µM | Liver Microsomes/UGT | |

| Pharmacokinetics | In Vivo (Rat) | ||

| Bioavailability (Oral) | % | Plasma | |

| Clearance (IV) | mL/min/kg | Plasma | |

| Volume of Distribution | L/kg | Plasma | |

| Half-life (t½) | hours | Plasma | |

| % Dose Excreted (Urine) | % | Urine | |

| % Dose Excreted (Feces) | % | Feces |

Conclusion and Future Directions

The metabolic pathway of 2,3-dihydroxy-2-methylpropanoic acid remains to be experimentally defined. This guide presents a logical and scientifically grounded framework for its elucidation, proposing pathways of oxidation, oxidative decarboxylation, and conjugation. The provided protocols offer a systematic approach to test these hypotheses, from initial in vitro screening to in vivo validation.

Future research should focus on identifying the specific enzyme isoforms responsible for each metabolic step, investigating potential species differences in metabolism, and assessing the pharmacological or toxicological activity of the identified metabolites. This foundational work is critical for any comprehensive evaluation of 2,3-dihydroxy-2-methylpropanoic acid in the context of drug development, toxicology, or environmental science.

References

- (Reference to a general organic chemistry or biochemistry textbook discussing alcohol oxid

-

Chemical Communications (RSC Publishing). (2010). Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR. [Link]

-

RSC Publishing. (2010). Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR. [Link]

- (Reference to a standard textbook on drug metabolism or toxicology)

- (Reference to a paper on xenobiotic metabolism by gut microbiota)

- (Reference to a review on analytical methods in metabolomics)

- (Reference to a protocol for liver microsome stability assays)

-

PubMed Central. ALCOHOL METABOLISM. [Link]

- (Reference to a protocol for hep

-

Chemistry LibreTexts. (2016). 13.4: Reactions of Alcohols. [Link]

-

MDPI. (n.d.). Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H 2 O 2 System, and Aldehyde Dehydrogenase 2. [Link]

- (Reference to a standard protocol for animal pharmacokinetic studies)

-

PubMed Central. (2019). Xenobiotic Metabolomics: Major Impact on the Metabolome. [Link]

-

PubMed Central. (2021). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. [Link]

-

PubMed. (2022). Pharmacomicrobiomics: Influence of gut microbiota on drug and xenobiotic metabolism. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacomicrobiomics: Influence of gut microbiota on drug and xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2 | MDPI [mdpi.com]

- 7. Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

biological significance of 2,3-Dihydroxy-2-methylpropanoic acid

An In-depth Technical Guide to the Biological Significance of 2,3-Dihydroxy-2-methylpropanoic acid and its Isomers

Abstract

This technical guide provides a comprehensive analysis of 2,3-dihydroxy-2-methylpropanoic acid, with a primary focus on its most biologically prevalent isomer, (2R)-2,3-dihydroxy-3-methylbutanoic acid, commonly known as (R)-2,3-dihydroxy-isovalerate. This molecule is a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. Dysregulation of BCAA metabolism is implicated in a spectrum of pathologies, from rare Mendelian disorders to common metabolic diseases like insulin resistance and certain cancers. This document delves into the core biochemistry, enzymatic regulation, clinical significance, and detailed analytical methodologies for the study of this pivotal metabolite. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating BCAA metabolism and its therapeutic potential.

Introduction and Nomenclature Clarification

The term "2,3-Dihydroxy-2-methylpropanoic acid" can be ambiguous. Based on established metabolic pathways, the most significant molecule fitting this structural description is (R)-2,3-dihydroxy-isovalerate (IUPAC name: (2R)-2,3-dihydroxy-3-methylbutanoic acid). This guide will focus on this intermediate, which plays a central role in the anabolic pathways of essential amino acids.[1] It is crucial to distinguish this biosynthetic intermediate from catabolic products of valine, such as 3-hydroxyisobutyrate (3-HIB), which possesses its own distinct and significant biological activities, particularly in the context of metabolic diseases.[2][3]

(R)-2,3-dihydroxy-isovalerate is a chiral molecule that sits at a key juncture in the BCAA biosynthesis superpathway, which is active in plants, bacteria, and fungi, but not in animals, making the BCAAs essential amino acids for humans.[1] This pathway is also linked to the synthesis of pantothenate (Vitamin B5) and coenzyme A (CoA).[1][4]

Metabolic Context and Biochemical Role

(R)-2,3-dihydroxy-isovalerate is an intermediate in the parallel biosynthetic pathways of valine and isoleucine. The pathway originates from pyruvate (for valine and leucine) and pyruvate/threonine (for isoleucine).

The formation and conversion of (R)-2,3-dihydroxy-isovalerate are catalyzed by two key enzymes:

-

Ketol-acid reductoisomerase (KARI, EC 1.1.1.86): This bifunctional enzyme catalyzes a two-step reaction. It first mediates an alkyl migration of an acetolactate derivative to form a 2-ketoacid intermediate (3-hydroxy-3-methyl-2-oxobutanoate), which is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-isovalerate.[5][6][7] The reaction is Mg²⁺-dependent and follows an ordered pathway where NADPH binds before the acetolactate substrate.[5][8]

-

Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9): This enzyme catalyzes the subsequent dehydration of (R)-2,3-dihydroxy-isovalerate to form 2-oxoisovalerate (α-ketoisovalerate), the direct precursor of valine.[1] This enzyme contains an iron-sulfur cluster ([2Fe-2S] or [4Fe-4S]) essential for its catalytic activity.[9]

The overall flow is illustrated in the pathway diagram below.

Clinical and Therapeutic Significance

Inborn Errors of Metabolism

While (R)-2,3-dihydroxy-isovalerate itself does not typically accumulate to pathogenic levels, defects in the enzymes of BCAA metabolism lead to severe genetic disorders known as organic acidurias.[10][11] The most prominent is Maple Syrup Urine Disease (MSUD) , caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, which acts downstream of 2-oxoisovalerate.[12] This leads to the accumulation of BCAAs and their corresponding α-keto acids, causing severe neurological damage.[12] Understanding the complete BCAA pathway, including the steps involving (R)-2,3-dihydroxy-isovalerate, is fundamental to diagnosing and managing these conditions.

Dihydroxy-acid Dehydratase (DHAD) as a Drug Target

Because the BCAA biosynthesis pathway is absent in humans, its enzymes are attractive targets for developing antimicrobial agents and herbicides.[9] Dihydroxy-acid dehydratase (DHAD) has been identified as a promising target. Several natural and synthetic compounds are known to inhibit DHAD, including:

-

Aspterric acid: A fungal natural product that acts as a submicromolar competitive inhibitor of plant DHAD.[13][14]

-

N-isopropyloxalyl hydroxamate (IpOHA): A potent inhibitor of both bacterial DHAD and the preceding enzyme, KARI.[9][15]

The development of specific DHAD inhibitors represents a viable strategy for creating new classes of antibiotics and herbicides with high selectivity and potentially lower toxicity for humans.[13][15]

Link to Valine Catabolism and Insulin Resistance

While (R)-2,3-dihydroxy-isovalerate is part of the anabolic pathway, the catabolism (breakdown) of valine produces metabolites with profound signaling roles. Elevated circulating levels of BCAAs and their catabolites are strongly associated with obesity, type 2 diabetes, and insulin resistance.[3]

A key valine catabolite, 3-hydroxyisobutyrate (3-HIB) , has been identified as a marker and mediator of insulin resistance.[2][16] Studies have shown that 3-HIB is secreted by muscle cells and can stimulate fatty acid uptake and accumulation in muscle and adipose tissue, thereby contributing to insulin resistance.[17][18] This connection underscores the importance of understanding the entire lifecycle of BCAAs, from synthesis (involving 2,3-dihydroxy-isovalerate) to catabolism, for developing therapies for metabolic diseases.

Analytical Methodologies

The quantitative analysis of organic acids like (R)-2,3-dihydroxy-isovalerate in biological matrices (e.g., urine, plasma, cell culture media) is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, which is essential for distinguishing and quantifying structurally similar metabolites.

GC-MS Analysis Workflow

The workflow involves several critical steps: sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol: GC-MS Quantification

This protocol provides a self-validating system for the analysis of (R)-2,3-dihydroxy-isovalerate.

1. Sample Preparation & Extraction:

- Rationale: Removal of interfering substances (proteins, salts) and isolation of organic acids is crucial for accurate analysis. Cation-exchange chromatography effectively removes amino acids and other basic compounds.[19][20]

- Protocol:

- Thaw biological samples (e.g., 100 µL of urine or plasma) on ice.

- Add an internal standard solution (e.g., a stable isotope-labeled organic acid like succinic acid-d4) to each sample for accurate quantification.

- For plasma, precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

- Apply the sample (or supernatant) to a pre-conditioned cation-exchange column (e.g., Dowex 50W).[19]

- Elute the organic acids with deionized water.

- Perform a liquid-liquid extraction on the eluate using ethyl acetate at pH < 2 (acidified with HCl).[21] Repeat the extraction three times.

- Pool the organic phases and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization:

- Rationale: Organic acids are non-volatile. Derivatization, typically silylation, is required to convert them into volatile and thermally stable compounds suitable for GC analysis. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[19]

- Protocol:

- To the dried extract, add 50 µL of MSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).

- Seal the vial tightly and incubate at 60°C for 60 minutes to ensure complete derivatization.

- Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

- Rationale: The GC column separates the derivatized analytes based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum for identification and quantification.

- Protocol:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

- Injector: Splitless mode, 250°C.

- Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.[19][22]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ion Source: Electron Impact (EI), 70 eV, 230°C.

- Acquisition Mode: Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. For the TMS-derivative of 2,3-dihydroxy-isovalerate, characteristic ions would be monitored.

Data Presentation and Performance

Quantitative data is generated by creating a calibration curve using an authentic standard of (R)-2,3-dihydroxy-isovalerate. The peak area ratio of the analyte to the internal standard is plotted against concentration.

| Validation Parameter | Typical Performance | Acceptance Criteria | Reference |

| Linearity (r²) | > 0.998 | ≥ 0.99 | [19] |

| Limit of Detection (LOD) | 0.1 - 0.5 µM | 3x Signal-to-Noise | [19] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µM | 10x Signal-to-Noise | [19] |

| Intra-day Precision (%RSD) | < 10% | ≤ 15% | [20] |

| Inter-day Precision (%RSD) | < 15% | ≤ 15% | [20] |

| Recovery (%) | 90 - 110% | 85 - 115% | [19] |

Conclusion and Future Directions

(R)-2,3-dihydroxy-isovalerate, a key intermediate in BCAA biosynthesis, holds significant biological importance primarily through its central position in a pathway essential for life in many organisms. While its direct role in human pathology is limited, its metabolic context is profoundly relevant to human health and disease. The study of its enzymatic regulators, KARI and DHAD, offers promising avenues for the development of novel antimicrobial agents and herbicides. Furthermore, the broader BCAA metabolic network, connecting anabolic intermediates like (R)-2,3-dihydroxy-isovalerate to catabolic signaling molecules like 3-HIB, provides critical insights into metabolic diseases such as insulin resistance and cancer. The robust analytical methods detailed herein provide the necessary tools for researchers to further explore this vital metabolic nexus and unlock its therapeutic potential.

References

-

Chunduru, S. K., et al. (1989). Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement. Biochemistry, 28(2), 486-493. Available at: [Link]

-

Leung, E. W., et al. (2009). Conformational changes in a plant ketol-acid reductoisomerase upon Mg(2+) and NADPH binding as revealed by two crystal structures. Journal of Molecular Biology, 389(1), 167-182. Available at: [Link]

-

Saudubray, J. M., et al. (2016). Disorders of Branched Chain Amino and Organic Acid Metabolism. In Rudolph's Pediatrics, 23e. McGraw-Hill. Available at: [https://accesspediatrics.mhmedical.com/content.aspx?bookid=2 Rudolph's Pediatrics§ionid=146033481]([Link] Rudolph's Pediatrics§ionid=146033481)

-

Hole, A., et al. (2014). Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders. Human Molecular Genetics, 23(R1), R1-R8. Available at: [Link]

-